molecular formula C17H19FN2O2S B5533557 4-tert-butyl-N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide

4-tert-butyl-N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide

Cat. No.: B5533557
M. Wt: 334.4 g/mol
InChI Key: OYNIHPNQWWLSRZ-XDHOZWIPSA-N
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Description

4-tert-butyl-N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide typically involves the condensation of 4-tert-butylbenzenesulfonamide with 2-fluorobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or fluorophenyl derivatives.

Scientific Research Applications

4-tert-butyl-N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Butylbenzenesulfonamide
  • N-tert-Butylbenzenesulfonamide
  • N-Ethyltoluene-4-sulfonamide
  • Benzenesulfonamide

Uniqueness

4-tert-butyl-N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-tert-butyl-N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c1-17(2,3)14-8-10-15(11-9-14)23(21,22)20-19-12-13-6-4-5-7-16(13)18/h4-12,20H,1-3H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNIHPNQWWLSRZ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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